molecular formula C22H17ClN6O3S B10863021 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B10863021
M. Wt: 480.9 g/mol
InChI Key: LUKFAPMJGRWODN-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE is a complex organic molecule that features a triazole ring, a pyridyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyridyl and Chlorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Attachment of the Sulfanyl Group:

    Final Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Phenyltriazoles: Compounds with a phenyl group attached to a triazole ring.

    Pyridylsulfanyl Compounds: Compounds with a pyridyl group attached to a sulfanyl group.

Uniqueness

2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE: is unique due to its combination of a triazole ring, pyridyl group, and chlorophenyl group, which confer specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C22H17ClN6O3S

Molecular Weight

480.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide

InChI

InChI=1S/C22H17ClN6O3S/c1-14-2-5-18(29(31)32)12-19(14)25-20(30)13-33-22-27-26-21(15-8-10-24-11-9-15)28(22)17-6-3-16(23)4-7-17/h2-12H,13H2,1H3,(H,25,30)

InChI Key

LUKFAPMJGRWODN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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